the intermidiate of AHU-377
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The intermediate of AHU-377 is a crucial compound in the synthesis of AHU-377, which is an enkephalinase inhibitor. AHU-377 is a prodrug that, upon hydrolysis, transforms into the pharmaceutically active compound LBQ657. This compound plays a significant role in the inhibition of endopeptidase, which is essential for the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides .
Méthodes De Préparation
The preparation of the intermediate of AHU-377 involves several synthetic routes and reaction conditions. One common method starts with chiral glycidyl benzyl ether as the starting material. The intermediate compound is produced through an addition reaction with a biphenyl Grignard reagent, followed by a Mitsunobu reaction with succimide or phthalimide. The benzyl protection is then removed, and the compound is oxidized to form an aldehyde. This aldehyde reacts with a phosphorus ylide reagent to obtain the target intermediate compound. The final intermediate is obtained under selective catalytic hydrogenation conditions .
Analyse Des Réactions Chimiques
The intermediate of AHU-377 undergoes various chemical reactions, including:
Oxidation: The intermediate compound is oxidized to form an aldehyde.
Reduction: Selective catalytic hydrogenation is used to obtain the final intermediate.
Substitution: The Mitsunobu reaction involves the substitution of a hydrogen atom with a succimide or phthalimide group.
Common reagents used in these reactions include biphenyl Grignard reagent, succimide, phthalimide, and phosphorus ylide reagent. The major products formed from these reactions are the intermediate compounds that lead to the synthesis of AHU-377 .
Applications De Recherche Scientifique
The intermediate of AHU-377 has several scientific research applications:
Chemistry: It is used in the synthesis of AHU-377, which is a key compound in medicinal chemistry.
Biology: The intermediate is studied for its role in the inhibition of endopeptidase, which affects the degradation of vasoactive peptides.
Medicine: AHU-377, derived from its intermediate, is used in the treatment of heart failure and hypertension.
Industry: The intermediate is used in the pharmaceutical industry for the production of AHU-377 and its derivatives
Mécanisme D'action
The intermediate of AHU-377, upon conversion to AHU-377 and subsequently to LBQ657, exerts its effects by inhibiting endopeptidase. This inhibition prevents the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides, leading to increased levels of these peptides in the body. The molecular targets involved include the endopeptidase enzyme, which is responsible for the degradation of these peptides .
Comparaison Avec Des Composés Similaires
The intermediate of AHU-377 can be compared with other similar compounds such as:
Sacubitril: Another neprilysin inhibitor that is used in combination with valsartan for the treatment of heart failure.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.
The uniqueness of the intermediate of AHU-377 lies in its specific synthetic route and its role in the production of AHU-377, which has shown greater efficacy in treating hypertension compared to other similar compounds .
Propriétés
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.